molecular formula C15H21NO4 B5330876 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine

4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine

Cat. No.: B5330876
M. Wt: 279.33 g/mol
InChI Key: OWGMIPBVQNQXTE-UHFFFAOYSA-N
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Description

4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a morpholine ring substituted with a 2,6-dimethoxybenzoyl group and two methyl groups

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-8-16(9-11(2)20-10)15(17)14-12(18-3)6-5-7-13(14)19-4/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGMIPBVQNQXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethoxybenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,6-dimethoxybenzoyl chloride+2,6-dimethylmorpholineThis compound+HCl\text{2,6-dimethoxybenzoyl chloride} + \text{2,6-dimethylmorpholine} \rightarrow \text{this compound} + \text{HCl} 2,6-dimethoxybenzoyl chloride+2,6-dimethylmorpholine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzoyl group.

Scientific Research Applications

4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6-dimethoxybenzoyl)-2,6-dimethylpiperidine: Similar structure with a piperidine ring instead of a morpholine ring.

    4-(2,6-dimethoxybenzoyl)-2,6-dimethylpyrrolidine: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

4-(2,6-dimethoxybenzoyl)-2,6-dimethylmorpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

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